molecular formula C18H16FN3O2 B6085841 N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

货号 B6085841
分子量: 325.3 g/mol
InChI 键: BRBDFVJPMYBPJH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide, also known as FLAP inhibitor, is a chemical compound that has been studied extensively for its potential therapeutic applications. It is a potent inhibitor of the enzyme 5-lipoxygenase-activating protein (FLAP), which plays a key role in the biosynthesis of leukotrienes, inflammatory mediators that are involved in various diseases.

作用机制

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor works by inhibiting the enzyme N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide, which is involved in the biosynthesis of leukotrienes. Leukotrienes are inflammatory mediators that are involved in various diseases, such as asthma, COPD, and IBD. By inhibiting N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide, N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor reduces the production of leukotrienes, thereby reducing inflammation and improving symptoms in these diseases.
Biochemical and Physiological Effects:
N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor has been shown to have various biochemical and physiological effects. It reduces the production of leukotrienes, which are involved in inflammation and various diseases. It also has anti-cancer and anti-inflammatory effects. N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor has been shown to improve symptoms in various diseases, such as asthma, COPD, and IBD.

实验室实验的优点和局限性

The advantages of using N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor in lab experiments include its potent inhibitory effect on N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide, its ability to reduce the production of leukotrienes, and its potential therapeutic applications in various diseases. The limitations of using N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor in lab experiments include its high cost, its limited availability, and the need for specialized equipment and expertise to synthesize and purify the compound.

未来方向

There are several future directions for research on N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor. One direction is to study its potential therapeutic applications in other diseases, such as rheumatoid arthritis and psoriasis. Another direction is to develop more potent and selective N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitors with fewer side effects. Additionally, the use of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor in combination with other drugs or therapies could be explored to enhance its therapeutic effects. Finally, the development of new synthesis methods and purification techniques could improve the yield and purity of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor, making it more accessible for research and potential clinical use.

合成方法

The synthesis of N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor involves several steps, including the reaction of 3-fluorobenzaldehyde with 3-methyl-1H-pyrazole-5-carboxylic acid to form the corresponding hydrazone. The hydrazone is then reacted with 2-methoxybenzoyl chloride in the presence of a base to yield the final product. The purity and yield of the product can be improved by various purification techniques, such as column chromatography and recrystallization.

科学研究应用

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor has been studied extensively for its potential therapeutic applications in various diseases, such as asthma, chronic obstructive pulmonary disease (COPD), and inflammatory bowel disease (IBD). It has been shown to reduce the production of leukotrienes, which are involved in the pathogenesis of these diseases. N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide inhibitor has also been studied for its potential anti-cancer and anti-inflammatory effects.

属性

IUPAC Name

N-[2-(3-fluorophenyl)-5-methylpyrazol-3-yl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O2/c1-12-10-17(22(21-12)14-7-5-6-13(19)11-14)20-18(23)15-8-3-4-9-16(15)24-2/h3-11H,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRBDFVJPMYBPJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]-2-methoxybenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。